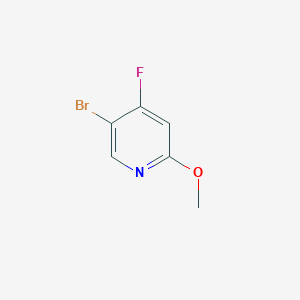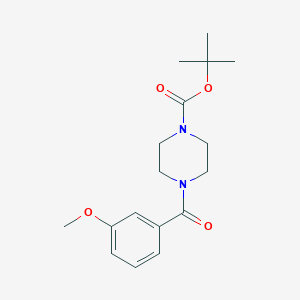
tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1325340-60-0 . It has a molecular weight of 320.39 . The compound is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)15(20)13-6-5-7-14(12-13)22-4/h5-7,12H,8-11H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 320.39 .Applications De Recherche Scientifique
Tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an intermediate in the synthesis of drugs and other compounds, and as a reagent in biochemical and physiological studies. It has also been used to study the structure and reactivity of organic molecules, as well as to study the structure and reactivity of proteins and other biological molecules.
Mécanisme D'action
Tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate is a highly reactive compound that can facilitate various chemical reactions. It can act as a nucleophile in substitution reactions, and it can also act as an electrophile in addition reactions. It can also act as a Lewis acid in acid-catalyzed reactions. The reactivity of this compound is due to its electron-rich piperazine ring and its electron-deficient phenyl ring.
Biochemical and Physiological Effects
This compound has been used in several biochemical and physiological studies. It has been used to study the structure and reactivity of proteins and other biological molecules. It has also been used to study the metabolism of drugs and other compounds, as well as to study the effects of drugs on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate in lab experiments is its high reactivity. It can facilitate a wide range of chemical reactions, and it is relatively easy to synthesize. The main limitation of using this compound in lab experiments is its high cost. It is relatively expensive compared to other organic compounds.
Orientations Futures
In the future, tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate could be used in the synthesis of more complex drugs and other compounds. It could also be used to study the structure and reactivity of proteins and other biological molecules. Additionally, this compound could be used to study the metabolism of drugs and other compounds, as well as to study the effects of drugs on the body. Finally, this compound could be used to develop new catalysts for organic synthesis.
Méthodes De Synthèse
Tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate can be synthesized using a variety of methods. The most commonly used method is the reaction of tert-butyl 4-hydroxybenzoate with 1-methylpiperazine in the presence of an acid catalyst. The reaction is carried out at room temperature in an inert atmosphere. The reaction is usually complete within 24 hours. The product is then purified by column chromatography.
Safety and Hazards
The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
tert-butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)15(20)13-6-5-7-14(12-13)22-4/h5-7,12H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOWLUHPWTWKCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
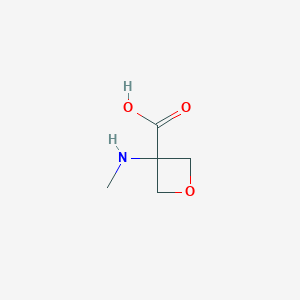
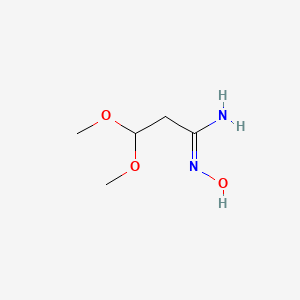
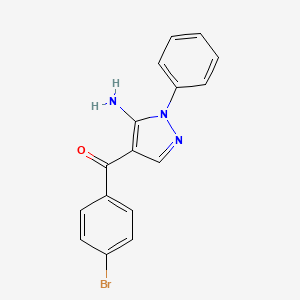
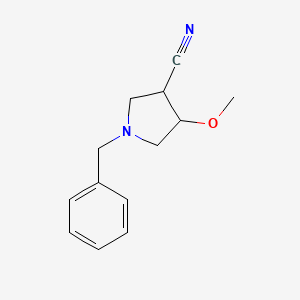
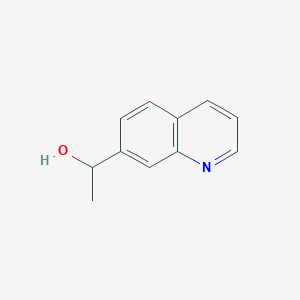
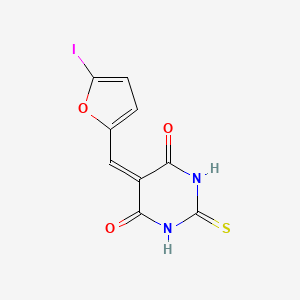
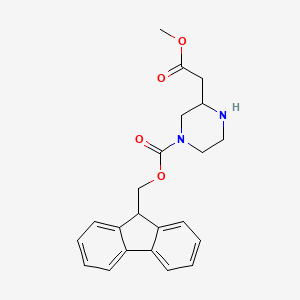


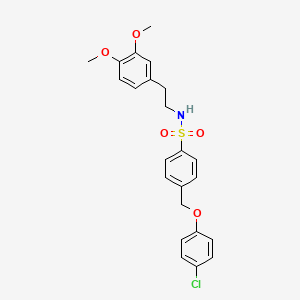
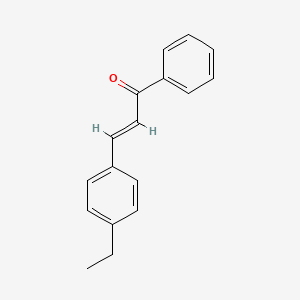
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
